molecular formula C18H22N4O5S B2873794 Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate CAS No. 1021256-24-5

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Cat. No. B2873794
CAS RN: 1021256-24-5
M. Wt: 406.46
InChI Key: ZZHLPZRYVGYDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate has been studied for its potential as an antibacterial agent. The furan and thiazole moieties present in the compound are known to exhibit a wide range of biological activities, including antibacterial properties . These compounds can be designed to target specific bacterial strains, offering a pathway to develop new antibiotics that can combat resistant bacteria.

Anticancer Properties

The thiazole ring, a component of this compound, is a common feature in many anticancer drugs due to its ability to interact with various biological targets . Research into derivatives of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate could lead to the development of novel anticancer therapeutics.

EGFR Inhibition

Derivatives of this compound have been explored for their role as inhibitors of the epidermal growth factor receptor (EGFR), which is a common target in the treatment of various cancers . By inhibiting EGFR, these compounds can potentially halt or slow down the proliferation of cancer cells.

Chemical Synthesis

In the field of chemical synthesis, the compound serves as a building block for creating a variety of structurally diverse molecules. Its reactive sites allow for modifications that can lead to the synthesis of compounds with desired chemical properties .

Biotechnology Applications

The compound’s structural complexity and biological activity make it a candidate for biotechnological applications, such as the development of biosensors or as a molecular probe to study biological systems .

Environmental Impact Studies

While specific studies on the environmental impact of Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate are not readily available, the environmental effects of similar compounds are an area of active research. Understanding the biodegradability and toxicity of such compounds is crucial for assessing their environmental footprint .

Future Directions

Thiazoles are found in many potent biologically active compounds . Therefore, further study on “Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate” and similar compounds could be beneficial for potential pharmacological and medical applications.

properties

IUPAC Name

ethyl 4-[3-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-2-26-18(25)22-9-7-21(8-10-22)15(23)6-5-13-12-28-17(19-13)20-16(24)14-4-3-11-27-14/h3-4,11-12H,2,5-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLPZRYVGYDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-(2-(furan-2-carboxamido)thiazol-4-yl)propanoyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.